molecular formula C14H19N3O2S B5286790 N-(2,3-dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide CAS No. 957510-91-7

N-(2,3-dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B5286790
CAS No.: 957510-91-7
M. Wt: 293.39 g/mol
InChI Key: JYXMTOMASGVROH-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a pyrazole ring, which is further substituted with ethyl, methyl, and dimethylphenyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 2,3-dimethylaniline with ethyl acetoacetate to form an intermediate, which is then reacted with sulfonamide reagents under specific conditions. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(2,3-dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-ethyl-5-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-5-17-12(4)14(9-15-17)20(18,19)16-13-8-6-7-10(2)11(13)3/h6-9,16H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXMTOMASGVROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC2=CC=CC(=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201168714
Record name N-(2,3-Dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201168714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957510-91-7
Record name N-(2,3-Dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957510-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,3-Dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201168714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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